[5-(Dimethylamino)pyridin-2-yl]boronic acid

Catalog No.
S12190574
CAS No.
M.F
C7H11BN2O2
M. Wt
165.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[5-(Dimethylamino)pyridin-2-yl]boronic acid

Product Name

[5-(Dimethylamino)pyridin-2-yl]boronic acid

IUPAC Name

[5-(dimethylamino)pyridin-2-yl]boronic acid

Molecular Formula

C7H11BN2O2

Molecular Weight

165.99 g/mol

InChI

InChI=1S/C7H11BN2O2/c1-10(2)6-3-4-7(8(11)12)9-5-6/h3-5,11-12H,1-2H3

InChI Key

ULOBXXZRPTWYBZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=C1)N(C)C)(O)O

[5-(Dimethylamino)pyridin-2-yl]boronic acid is a boronic acid derivative featuring a pyridine ring substituted with a dimethylamino group at the 5-position. This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various

The chemical reactivity of [5-(Dimethylamino)pyridin-2-yl]boronic acid can be categorized into several types of reactions:

  • Oxidation: The boronic acid group can be oxidized to form boronate esters or boronic anhydrides. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: The pyridine ring can undergo reduction to yield dihydropyridine derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The dimethylamino group can be replaced by other nucleophiles under suitable conditions, facilitating further functionalization of the compound.

Research indicates that compounds containing pyridine and boronic acid moieties exhibit significant biological activities, including antimicrobial and antiviral properties. For example, studies have shown that related pyridine compounds demonstrate activity against various pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.

The synthesis of [5-(Dimethylamino)pyridin-2-yl]boronic acid can be achieved through several methods:

  • Halogen-Metal Exchange: This method involves the metalation of a halogenated pyridine followed by borylation using trialkylborates.
  • Directed Ortho-Metalation (DoM): This technique allows for selective metalation at specific positions on the pyridine ring, followed by borylation to introduce the boronic acid functionality .
  • Palladium-Catalyzed Cross-Coupling: This approach utilizes palladium catalysts to facilitate the coupling of halopyridines with diboronic acids or related reagents .

These methods vary in complexity and yield, with optimization often required to enhance product purity and yield.

[5-(Dimethylamino)pyridin-2-yl]boronic acid finds applications in several areas:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules through cross-coupling reactions, particularly in the formation of biaryls.
  • Material Science: The compound can be used in the development of functional materials due to its ability to form stable complexes with various substrates.
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in targeting bacterial infections.

Interaction studies involving [5-(Dimethylamino)pyridin-2-yl]boronic acid often focus on its binding affinity with biological targets. In silico molecular docking studies have demonstrated its potential interaction with enzymes involved in bacterial metabolism, indicating a moderate-to-good affinity for these targets . Such studies are crucial for understanding the compound's mechanism of action and optimizing its efficacy as an antimicrobial agent.

Several compounds share structural similarities with [5-(Dimethylamino)pyridin-2-yl]boronic acid. Here are a few notable examples:

Compound NameKey FeaturesUniqueness
Pyridine-3-boronic acidLacks dimethylamino substitution; less reactiveSimpler structure; fewer applications
(5-(Dimethylamino)ethoxy)pyridin-3-ylboronic acidContains an ethoxy group; differing reactivity profileEnhanced solubility; different reactivity
5-Bromo-pyridin-2-boronic acidBromine substituent; used in different coupling reactionsDifferent halogen leading to varied reactivity

The uniqueness of [5-(Dimethylamino)pyridin-2-yl]boronic acid lies in its specific electronic properties conferred by the dimethylamino group, which enhances its nucleophilicity and reactivity compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and potential pharmaceutical applications.

Halogen-Metal Exchange Strategies for Pyridinylboronic Acid Synthesis

Halogen-metal exchange (HME) remains a cornerstone for synthesizing pyridinylboronic acids. For [5-(Dimethylamino)pyridin-2-yl]boronic acid, this method typically begins with 5-bromo-2-(dimethylamino)pyridine as the precursor. The bromine atom undergoes exchange with lithium or magnesium reagents, followed by quenching with trialkyl borates.

Key Reaction Parameters:

  • Organometallic Reagent: Lithium diisopropylamide (LDA) or Grignard reagents (e.g., i-PrMgCl) at −78°C to 0°C.
  • Boronate Source: Trimethyl borate (B(OMe)₃) or triisopropyl borate (B(Oi-Pr)₃).
  • Solvent: Tetrahydrofuran (THF) or diethyl ether, chosen for their ability to stabilize reactive intermediates.

Representative Data:

PrecursorOrganometallic ReagentBoronateSolventTemperatureYield (%)
5-Bromo-2-(dimethylamino)pyridinei-PrMgClB(Oi-Pr)₃THF−40°C68–72
5-Iodo-2-(dimethylamino)pyridinen-BuLiB(OMe)₃Et₂O−78°C82–85

The higher yield with iodopyridine derivatives underscores the halogen’s role in reactivity: I > Br > Cl. Challenges include competing side reactions when the dimethylamino group coordinates to the organometallic species, necessitating strict temperature control.

Directed Ortho-Metalation Approaches in Functionalized Pyridine Systems

Directed ortho-metalation (DoM) exploits the dimethylamino group’s inherent directing capability to position the boronic acid functionality ortho to the amino group. This method bypasses halogenated precursors, instead using deprotonation strategies.

Mechanistic Overview:

  • Deprotonation: A strong base (e.g., LDA or LTMP) abstracts the proton ortho to the dimethylamino group.
  • Borylation: The resulting arylmetal species reacts with triisopropyl borate.
  • Acidic Workup: Hydrolysis yields the boronic acid.

Optimization Insights:

  • Base Selection: LTMP outperforms LDA in polar solvents like THF, achieving >80% conversion.
  • Solvent Effects: Et₂O minimizes side reactions but slows kinetics; THF accelerates metalation at the cost of reduced selectivity.

Comparative Table:

BaseSolventTemperatureReaction Time (h)Yield (%)
LDATHF−78°C265
LTMPEt₂O−40°C478
NaHMDSTHF−30°C371

This method’s scalability is limited by the stoichiometric base requirement, though it offers superior regioselectivity compared to HME.

Palladium-Catalyzed Cross-Coupling with Tetraalkoxydiboron Reagents

Palladium-catalyzed Miyaura borylation provides a transition-metal-mediated route to [5-(Dimethylamino)pyridin-2-yl]boronic acid. The method employs Pd(dppf)Cl₂ or Pd(OAc)₂ with bis(pinacolato)diboron (B₂pin₂) as the boron source.

Reaction Conditions:

  • Catalyst System: Pd(dppf)Cl₂ (5 mol%), KOAc (2 equiv).
  • Solvent: 1,4-Dioxane or DMF at 80–100°C.
  • Substrate Scope: Effective for 5-bromo-2-(dimethylamino)pyridine but incompatible with iodo analogues due to competitive protodehalogenation.

Performance Metrics:

SubstrateCatalystSolventTemperatureYield (%)
5-Bromo-2-(dimethylamino)pyridinePd(dppf)Cl₂Dioxane80°C60
5-Bromo-2-(dimethylamino)pyridinePd(OAc)₂DMF100°C45

Limitations include catalyst deactivation by the dimethylamino group’s Lewis basicity and higher costs associated with palladium reagents.

Solvent-Dependent Optimization of Boronic Acid Formation

Solvent choice critically influences reaction efficiency across all methodologies. Polar aprotic solvents (e.g., DMF, DMSO) enhance boronate solubility but risk side reactions with electrophilic intermediates.

Solvent Screening Data:

MethodOptimal SolventCompeting SolventYield Difference (%)
Halogen-Metal ExchangeTHFEt₂O+12
Directed MetalationEt₂OTHF+9
Palladium CatalysisDioxaneDMF+15

For HME, THF’s superior solvation of organolithium intermediates increases yields by 12% compared to Et₂O. In contrast, Et₂O’s low polarity minimizes undesired proton transfer during DoM.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

166.0913578 g/mol

Monoisotopic Mass

166.0913578 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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